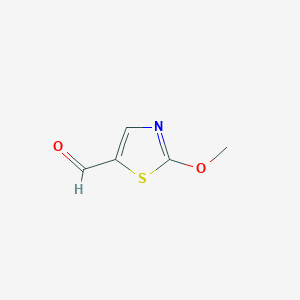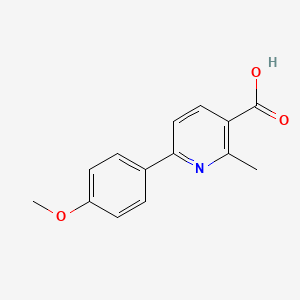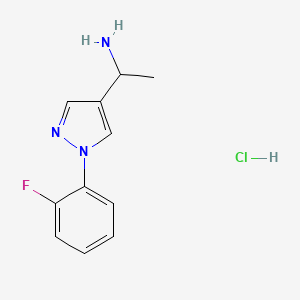
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde
Vue d'ensemble
Description
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde is an off-white amorphous powder . It has a molecular formula of C10H6ClNO2 and a molecular weight of 207.62 .
Molecular Structure Analysis
The molecule of the title compound, C10H6NO2, shows normal values for all bond lengths and angles . The dihedral angle between the mean plane of the isoxazole fragment and the benzene ring is 6.81 (2) .Physical And Chemical Properties Analysis
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde is an off-white amorphous powder . It has a melting point of 86-92 °C . The storage temperature is recommended to be at 0-8 °C .Applications De Recherche Scientifique
3-(3-Chlorophenyl)isoxazole-5-carbaldehyde: Scientific Research Applications:
Medicinal Chemistry
Isoxazoles, including compounds like 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde, are often used as pharmacophores in medicinal chemistry. They serve as a core structure upon which drug molecules can be designed to interact with specific biological targets .
Synthesis of Natural Products
These compounds are also important intermediates in the synthesis of complex natural products. They can be used to construct larger, more complex molecules found in nature, which may have various biological activities .
Antitubercular Agents
Derivatives of phenylisoxazole carbaldehydes have been synthesized and characterized for their antitubercular activity. This suggests that 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde could potentially be used to develop new treatments for tuberculosis .
Proteomics Research
The compound is available for purchase as a biochemical for proteomics research, indicating its use in the study of proteins and their functions within biological systems .
Educational Purposes
In academic settings, such compounds can be used to teach advanced organic synthesis techniques and chemical reaction mechanisms.
ResearchGate Wiley Online Library Thomas Scientific Santa Cruz Biotechnology
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Isoxazoles, the class of compounds to which it belongs, are often used as pharmacophores in medicinal chemistry . They can interact with various biological targets, leading to changes in cellular processes. The specific interactions of this compound with its targets would depend on the nature of the targets themselves.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Isoxazoles are important intermediates in the synthesis of many complex natural products , suggesting that they may interact with a variety of biochemical pathways.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with targets. For instance, the compound is recommended to be stored at 0-8 °C , suggesting that it may be sensitive to higher temperatures.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCHLLPQCIJQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587413 | |
| Record name | 3-(3-Chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869496-60-6 | |
| Record name | 3-(3-Chlorophenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



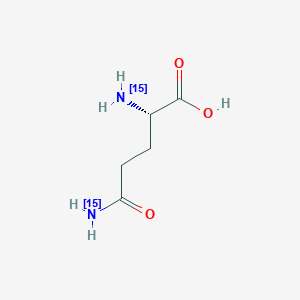
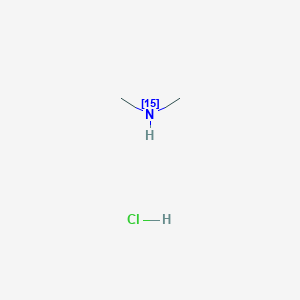

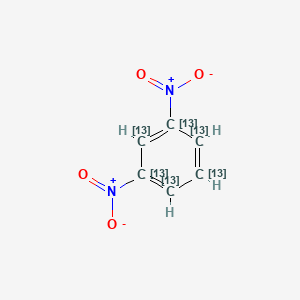
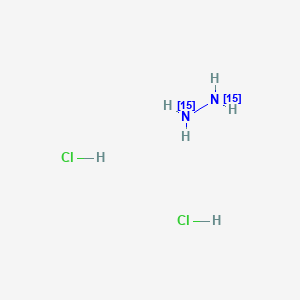


![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)
